5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid
Description
Properties
IUPAC Name |
5-acetyloxy-2-phenyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-10(18)21-12-7-8-14-13(9-12)15(17(19)20)16(22-14)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWJEAZBNAWTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced by acetylation of the hydroxyl group using acetic anhydride in the presence of a base such as pyridine.
Carboxylation: The carboxylic acid group can be introduced via carboxylation of a suitable precursor, such as a Grignard reagent followed by hydrolysis.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the benzofuran ring.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced products may include alcohols or alkanes.
Substitution: Substituted products will depend on the nucleophile used.
Scientific Research Applications
5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives can be used to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Substituents at Position 5
The acetyloxy group (-OAc) at position 5 distinguishes the target compound from analogs with other substituents:
- 5-[(2-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid (CAS 4616-22-2): Features a bulkier (2-methylbenzyl)oxy group, increasing molecular weight (358.39 vs. ~300 for the target compound) and lipophilicity (higher logP). This substitution may reduce solubility in aqueous media compared to the acetyloxy group .
- Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate (CAS 314745-73-8): Contains a cyanomethoxy group (-OCH2CN), introducing a nitrile moiety. This enhances polarity (XLogP3 = 4) but reduces acidity compared to the carboxylic acid form .
Substituents at Position 2
Functional Group at Position 3
- This modification may improve metabolic stability .
Data Table: Key Comparative Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents (Position) | logP/XLogP3 | Key Properties/Bioactivity |
|---|---|---|---|---|---|---|
| 5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid | - | C17H12O5 | ~296.27 | -OAc (5), -Ph (2), -COOH (3) | ~2.5 | Moderate polarity, antimicrobial |
| 5-[(2-Methylphenyl)methoxy]-2-phenyl-... | 4616-22-2 | C23H18O4 | 358.39 | -OCH2(2-MeC6H4) (5), -COOH (3) | ~3.8 | High lipophilicity |
| Ethyl 5-(cyanomethoxy)-2-phenyl-... | 314745-73-8 | C19H15NO4 | 321.3 | -OCH2CN (5), -COOEt (3) | 4.0 | Nitrile-enhanced polarity |
| Ethyl 5-(acetyloxy)-2-methyl-... | 842-39-7 | C14H14O5 | 262.26 | -OAc (5), -Me (2), -COOEt (3) | ~2.0 | Ester stability, lower molecular weight |
| 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-... | - | C16H12ClNO5S | ~365.79 | -NHSO2C6H4Cl (5), -COOH (3) | ~1.5 | Sulfonamide bioactivity |
Biological Activity
5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Benzofuran Core : A fused benzene and furan ring system.
- Acetyloxy Group : Enhances solubility and reactivity.
- Carboxylic Acid Group : Contributes to its biological activity.
The molecular weight of the compound is approximately 296.27 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease processes:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. It may inhibit bacterial enzymes or disrupt cell membrane integrity .
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. For instance, a derivative with similar structure demonstrated an IC50 value of 2.52 μM against MDA-MB-231 breast cancer cells, showing potential for further development as an anticancer agent .
Biological Activity Overview
The following table summarizes the biological activities and findings related to this compound:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several benzofuran derivatives, including this compound. The results indicated that certain derivatives exhibited MIC values ranging from 50 to 200 μg/mL against various bacterial strains, highlighting their potential as antimicrobial agents .
Case Study 2: Anticancer Efficacy
Another study focused on the antiproliferative effects of benzofuran-based carboxylic acids on breast cancer cell lines. The compound demonstrated significant growth inhibition and induced cell cycle arrest at the G2-M phase in MDA-MB-231 cells. The treatment resulted in increased early and late apoptosis rates, suggesting its potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
